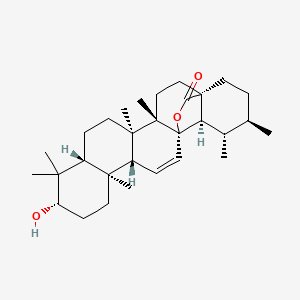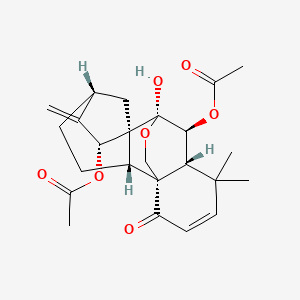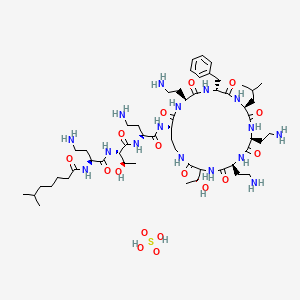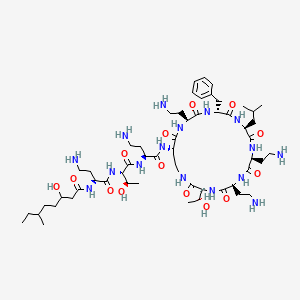
Prostaglandin G2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin G2 (PGG2) is the first intermediate in the COX pathway which is stable enough to be isolated and characterized. It is the C-15 hydroperoxide of PGH2. Under normal conditions, PGG2 is quickly metabolized by the peroxidase activity intrinsic to both COX-1 and -2 to give PGH2, which serves as the key precursor to the 2-series PGs and thromboxanes.
Wissenschaftliche Forschungsanwendungen
Receptor Research and Drug Development
Prostaglandin G2 (PGG2) is closely related to Prostaglandin E2 (PGE2), which acts on G-protein-coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. These receptors exhibit differences in signal transduction, tissue localization, and regulation of expression, leading to PGE2's versatility as a prostanoid. Studies on these receptors have advanced our understanding of PGE2 actions in physiological and pathophysiological responses, which can be instrumental for drug development targeting these pathways (Sugimoto & Narumiya, 2007).
Immune System Modulation
Prostaglandins, including derivatives of PGG2, play key roles in modulating the immune system. PGE2 and the PGD2 metabolite 15-deoxy-Delta(12,14)-PGJ2 have diverse roles in immune regulation and inflammation and are emerging as significant players in cancer progression. Understanding their activities is critical for developing new therapies aimed at immune modulation (Harris et al., 2002).
Lung Health and Disease
In the lung, PGE2, a derivative of PGG2, has a role in limiting the immune-inflammatory response as well as in tissue repair processes. This distinctive role in pulmonary health highlights the regulatory importance of prostaglandins in the lung and offers potential new perspectives in treating pulmonary diseases (Vancheri et al., 2004).
Eigenschaften
Molekularformel |
C20H32O6 |
|---|---|
Molekulargewicht |
368.5 |
Synonyme |
PGG2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-Acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B1151465.png)



